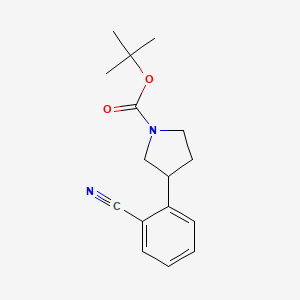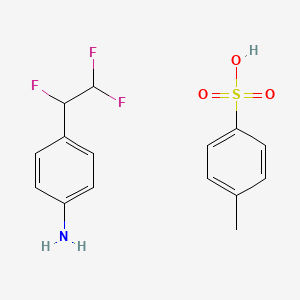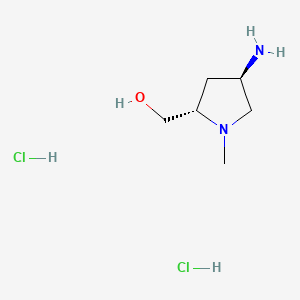
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxythiophen-2-yl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxythiophen-2-yl)boranuide typically involves the reaction of 3-methoxythiophene with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound.
Applications De Recherche Scientifique
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-methoxythiophen-2-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom coordinates with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The methoxy group on the thiophene ring can also participate in electronic interactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 3-methoxyphenyltrifluoroborate: Similar structure but with a phenyl ring instead of a thiophene ring.
Potassium 2-methylthiophenyltrifluoroborate: Contains a methyl group on the thiophene ring instead of a methoxy group.
Potassium trifluoro(3-methylthiophen-2-yl)borate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide is unique due to the presence of both the trifluoroborate group and the methoxy-substituted thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
1428884-70-1 |
|---|---|
Formule moléculaire |
C5H5BF3KOS |
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methoxythiophen-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3OS.K/c1-10-4-2-3-11-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
XXALILUANZZPTA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CS1)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)





![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)


